
3-Ethoxy-4-hydroxybenzonitrile
Overview
Description
3-Ethoxy-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3,4-Dihydroxybenzonitrile: One method involves the reaction of 3,4-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate.
Microwave-Assisted Synthesis: Another method involves the microwave-assisted conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride (NH2OH·HCl) and titanium dioxide (TiO2) under microwave irradiation.
Industrial Production Methods: Industrial production methods for 3-ethoxy-4-hydroxybenzonitrile are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-ethoxy-4-hydroxybenzonitrile can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxybenzonitrile depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4-Dihydroxybenzonitrile: Lacks the ethoxy group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Ethoxy-4-hydroxybenzonitrile is unique due to the presence of both an ethoxy and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
3-Ethoxy-4-hydroxybenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The compound features an ethoxy group and a hydroxyl group attached to a benzonitrile framework, which enhances its solubility and modifies its electronic properties compared to structurally similar compounds.
Structural Comparison Table
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Ethoxy and hydroxyl groups on benzene | Enhanced solubility; potential enzyme inhibitor |
4-Hydroxybenzonitrile | Hydroxyl group on benzene | Simpler structure; lacks ethoxy substituent |
3-Methoxy-4-hydroxybenzonitrile | Methoxy instead of ethoxy group | Different solubility and reactivity |
3-Amino-4-hydroxybenzonitrile | Amino group replacing the nitrile | Potentially higher biological activity |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied as a potential inhibitor of deoxycytidine kinase , an enzyme crucial for nucleoside metabolism. The interactions with enzymes are primarily facilitated through hydrophobic and polar interactions , suggesting its potential utility in therapeutic applications, particularly in cancer treatment and antiviral therapies.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibits deoxycytidine kinase with a binding affinity that suggests its potential as a scaffold for drug design. The compound's ability to form hydrogen bonds and hydrophobic contacts enhances its interaction with the enzyme, leading to significant inhibition.
-
Therapeutic Applications :
- The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.
-
Antiviral Activity :
- Preliminary research has indicated that this compound may exhibit antiviral properties, although further studies are required to elucidate the specific mechanisms involved and to evaluate its efficacy against various viral pathogens.
Summary of Biological Activity
The biological activity of this compound is characterized by:
- Enzyme Inhibition : Particularly deoxycytidine kinase, with implications for cancer therapy.
- Potential Antiviral Properties : Indicating a broader therapeutic application spectrum.
- Binding Affinity : Strong interactions with biological macromolecules enhance its potential as a drug candidate.
Future Directions
Further research is necessary to fully understand the mechanisms behind the biological activities of this compound. This includes:
- Detailed mechanistic studies to identify specific molecular targets.
- Exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.
- In vivo studies to evaluate safety, efficacy, and therapeutic potential in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan derivatives) enable Suzuki-Miyaura cross-coupling, as seen in structurally similar benzonitrile derivatives . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (e.g., DMF/water mixtures), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. How should researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm ethoxy (-OCHCH), hydroxy (-OH), and nitrile (-CN) groups. Coupling patterns in aromatic regions distinguish substituent positions .
- IR : Verify -CN (2240–2220 cm), -OH (broad ~3200 cm), and ether C-O (1250–1050 cm) stretches .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H] and fragmentation patterns .
Q. What precautions are critical for handling and storing this compound to maintain its stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C to prevent hydrolysis of the nitrile group. Use PPE (gloves, goggles) to avoid skin/eye irritation, as recommended for structurally similar nitriles . Ventilated fume hoods are mandatory during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density distributions to identify reactive sites. For example, the hydroxy group’s ortho-directing effect and nitrile’s electron-withdrawing nature can be quantified via Fukui indices . Molecular docking studies further predict interactions with biological targets (e.g., enzymes) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:
- Purity Assurance : Use preparative HPLC (>99% purity) and quantify trace impurities via GC-MS .
- Biological Replicates : Conduct dose-response assays (e.g., IC in triplicate) to validate antimicrobial or enzyme-inhibition activity .
- Structural Analogs : Compare activities with halogenated derivatives (e.g., 3-chloro-4-ethoxy analogs) to isolate substituent effects .
Q. What experimental approaches study this compound’s role as a ligand in coordination chemistry?
- Methodological Answer :
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu, Zn) in ethanol/water under reflux. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) .
- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate) .
- Magnetic Susceptibility : Assess paramagnetic properties for applications in materials science .
Q. Data Contradiction Analysis
- Example Issue : Conflicting reports on the compound’s solubility in polar solvents.
- Resolution : Standardize solvent systems (e.g., DMSO vs. ethanol) and measure via nephelometry. Cross-reference with Hansen solubility parameters .
Q. Safety and Compliance
- Regulatory Note : this compound is not FDA-approved. Adhere to institutional biosafety protocols for in vitro studies .
Properties
IUPAC Name |
3-ethoxy-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUPJWDUINJHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396604 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-79-4 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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